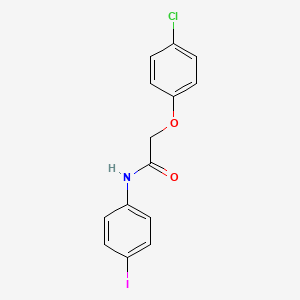

2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide

Description

Overview of Acetamide (B32628) Linkage Significance in Chemical Scaffolds

The acetamide linkage is a fundamental functional group in medicinal chemistry and drug design. nih.gov This amide bond is prevalent in a vast array of pharmaceuticals and biologically active molecules. Its significance stems from its structural stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. The planarity of the amide bond also imparts a degree of rigidity to molecular structures, which can be advantageous in designing molecules with specific conformations for optimal target interaction. Furthermore, the acetamide group can serve as a versatile scaffold for chemical modification, allowing for the introduction of various substituents to modulate a compound's properties. archivepp.com

Role of Phenoxy Moiety in Molecular Design for Academic Research

The phenoxy group is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural element that is frequently found in active compounds across different biological targets. mdpi.comnih.gov Its presence in a molecule can enhance binding to target proteins through various non-covalent interactions, including hydrophobic interactions and π-π stacking. mdpi.com The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, further contributing to binding affinity. nih.gov The phenoxy ring provides a readily modifiable platform for introducing substituents to explore structure-activity relationships (SAR) and to fine-tune a compound's pharmacokinetic and pharmacodynamic profiles. mdpi.comnih.gov

Halogen Substitution Patterns in Aryl Amides: A General Research Context

The introduction of halogen atoms into aryl amides is a common strategy in drug discovery and chemical biology research. nih.gov Halogens can influence a molecule's properties in several ways. They are lipophilic, which can enhance membrane permeability and oral bioavailability. Their electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, affecting ionization at physiological pH. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. The specific halogen used (fluorine, chlorine, bromine, or iodine) and its position on the aromatic ring can have distinct effects on a compound's biological activity. nih.gov

Contextualizing 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide within Related Chemical Classes

This compound is a member of the N-arylacetamide class of compounds. Its structure incorporates the key features discussed above: an acetamide linkage, a phenoxy moiety, and halogen substitutions. Specifically, it possesses a chlorine atom at the para-position of the phenoxy ring and an iodine atom at the para-position of the N-phenyl ring. This specific di-halogenation pattern distinguishes it from other related compounds and is expected to confer unique physicochemical and biological properties. The 4-chloro substitution on the phenoxy group is a common feature in many biologically active compounds, often contributing to enhanced target affinity. The presence of a 4-iodo substituent on the N-phenyl ring is also significant, as iodine is the largest and most polarizable of the stable halogens, which can lead to strong halogen bonding interactions.

Research Significance of Novel Halogenated Acetamides in Academic Inquiry

The academic interest in novel halogenated acetamides like this compound lies in their potential to exhibit a range of biological activities. Research on analogous compounds suggests that this class of molecules may have applications as anticancer, anti-inflammatory, antimicrobial, or antiviral agents. The systematic variation of halogen substituents and their positions on the aromatic rings allows for the exploration of structure-activity relationships and the development of compounds with improved potency and selectivity for specific biological targets. The synthesis and biological evaluation of novel derivatives contribute to a deeper understanding of the molecular interactions that govern biological processes and can lead to the identification of new lead compounds for drug development.

While specific research on the biological activities of this compound is not extensively available in the public domain, the known activities of related compounds provide a strong rationale for its investigation. The following table summarizes the observed biological activities of some related phenoxyacetamide derivatives.

| Compound Class | Example of Biological Activity |

| Chlorophenoxy Acetamides | Anti-inflammatory, Herbicidal |

| Iodinated Aryl Amides | Anticancer, Antimicrobial |

| Phenoxyacetamide Derivatives | Antiviral, Antifungal |

This table presents a generalized summary of activities observed in related compound classes and is for illustrative purposes.

The following interactive table provides a hypothetical representation of how research data for this compound could be presented, based on studies of similar compounds.

| Assay Type | Target | Result (Hypothetical) |

|---|---|---|

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | IC50 = 5.2 µM |

| Antiproliferative | MCF-7 (Breast Cancer Cell Line) | GI50 = 10.8 µM |

| Antibacterial | Staphylococcus aureus | MIC = 25 µg/mL |

Disclaimer: The data in the interactive table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClINO2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQUFGLZFPCEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenoxy N 4 Iodophenyl Acetamide and Its Analogues

Retrosynthetic Analysis of the 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. The primary and most logical disconnection for the this compound scaffold is at the amide bond (C-N bond). This disconnection is a standard strategy in amide synthesis, leading to two key synthons: a carboxylic acid component and an amine component.

Applying this disconnection to the target molecule yields 2-(4-chlorophenoxy)acetic acid and 4-iodoaniline . Both of these precursors are more readily accessible than the final product.

A further retrosynthetic step can be applied to the 2-(4-chlorophenoxy)acetic acid intermediate. The ether linkage can be disconnected via a Williamson ether synthesis strategy. This reveals 4-chlorophenol and a two-carbon electrophile, such as chloroacetic acid or ethyl chloroacetate, as the fundamental starting materials. This multi-step retrosynthesis provides a clear and feasible pathway for the construction of the target acetamide (B32628) scaffold from simple building blocks.

Classical and Contemporary Synthetic Routes for Aryl Acetamides

The formation of the amide bond is one of the most frequently performed reactions in organic synthesis. researchgate.net Various methods have been developed, ranging from classical high-temperature condensations to modern, mild reactions facilitated by coupling agents.

The direct condensation of a carboxylic acid and an amine is challenging due to the rapid acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt, rendering the amine non-nucleophilic. chemistrysteps.comfishersci.co.uk While heating this salt above 100°C can drive off water and form the amide, these harsh conditions are often unsuitable for complex molecules with sensitive functional groups. chemistrysteps.com

A more classical and effective approach is the acylation of the amine with a more reactive carboxylic acid derivative, such as an acyl chloride. This method, often referred to as the Schotten-Baumann reaction, involves converting 2-(4-chlorophenoxy)acetic acid into its corresponding acyl chloride, 2-(4-chlorophenoxy)acetyl chloride , using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukrdd.edu.iq The resulting acyl chloride is a potent electrophile that readily reacts with 4-iodoaniline, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. fishersci.co.uk

Another route involves the amination of aryltriazenes with acetonitrile, which can serve as a nitrogen and acetyl source under metal-free conditions, although this is a less direct method for the specific target compound. arabjchem.org

To circumvent the need for harsh conditions or the preparation of reactive intermediates like acyl chlorides, a wide array of coupling agents have been developed to facilitate direct amide bond formation from carboxylic acids and amines. fishersci.co.uknih.gov These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. The reactions typically proceed at room temperature and provide good to excellent yields. chemistrysteps.com

Carbodiimides are a prominent class of coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comfishersci.co.uk This intermediate is then attacked by the amine to form the amide, generating a urea (B33335) byproduct. chemistrysteps.com While DCC is effective, its dicyclohexylurea byproduct is poorly soluble, which can complicate purification. peptide.com EDC is often preferred as its urea byproduct is water-soluble and easily removed via aqueous workup. peptide.com

To improve reaction efficiency and minimize side reactions, such as racemization in chiral substrates, additives are often used in conjunction with coupling agents. peptide.com 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and couples efficiently with the amine. nih.govpeptide.com Other highly effective coupling systems include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are widely used for difficult couplings. nih.govpeptide.com The addition of a base such as 4-(dimethylamino)pyridine (DMAP) can further enhance the reaction rate. nih.gov

| Coupling System | Typical Additive(s) | General Conditions | Key Advantages |

|---|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | Aprotic solvent (DCM, DMF), Room Temp | Water-soluble urea byproduct, high yields. chemistrysteps.compeptide.com |

| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP (4-(Dimethylamino)pyridine) | Aprotic solvent (DCM), Room Temp | Effective and inexpensive. chemistrysteps.com |

| HATU | DIPEA (N,N-Diisopropylethylamine) | Aprotic solvent (DMF), Room Temp | Very efficient for challenging couplings, rapid reactions. nih.govpeptide.com |

| SOCl₂ (Thionyl chloride) followed by amine addition | Pyridine or Triethylamine | Two steps: reflux then Room Temp | Utilizes highly reactive acyl chloride intermediate. fishersci.co.uk |

Derivatization Strategies for this compound

Derivatization of a lead compound is a cornerstone of medicinal chemistry, allowing for the fine-tuning of its pharmacological properties. The this compound scaffold offers several sites for chemical modification.

Both phenyl rings in the molecule are potential substrates for electrophilic aromatic substitution (EAS), such as further halogenation, nitration, or Friedel-Crafts reactions. researchgate.netkhanacademy.org The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

On the 4-chlorophenoxy ring: The ether oxygen is a strong activating group and is ortho, para-directing. libretexts.org The chlorine atom is a deactivating group but is also ortho, para-directing. libretexts.org Since the para position is already occupied by the chlorine, electrophilic attack will be directed to the positions ortho to the ether oxygen (C2 and C6).

On the 4-iodophenyl ring: The acetamide group (-NHCOR) is a moderately deactivating group but is ortho, para-directing due to the resonance contribution of the nitrogen lone pair. libretexts.org The iodine atom is a deactivating, ortho, para-directing substituent. With the para position occupied by iodine, electrophilic attack would be directed to the positions ortho to the amide nitrogen (C2 and C6).

Therefore, reactions like bromination (using Br₂ and a Lewis acid) or chlorination could introduce additional halogen atoms at specific positions on either ring, yielding a library of poly-halogenated analogues. acs.org

The amide bond itself is highly stable but can be chemically transformed. nih.gov One of the most significant modifications is the reduction of the amide carbonyl to a methylene (B1212753) group (-CH₂-), converting the amide linkage into a secondary amine. This transformation, which can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic methods, fundamentally alters the molecule's structure, polarity, and hydrogen bonding capability, often leading to different biological activities. frontiersin.orgnih.gov

The phenyl rings also present opportunities for modification. While nucleophilic aromatic substitution of the chloro or iodo groups is generally difficult, these halogens are excellent handles for transition-metal-catalyzed cross-coupling reactions. For instance, the iodo group is particularly reactive in reactions like Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new aryl, vinyl, or alkynyl groups. This strategy provides a powerful tool for extending the molecular framework and exploring structure-activity relationships. nih.gov

| Reaction Type | Reagents | Modification Site | Potential Product Structure |

|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃ | Phenoxy or anilide ring | Addition of a bromine atom ortho to the ether or amide group. |

| Amide Reduction | LiAlH₄ or BH₃-THF | Amide carbonyl | Conversion of -C(O)NH- to -CH₂NH-. frontiersin.orgnih.gov |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Iodophenyl ring (C-I bond) | Replacement of iodine with a new aryl group. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Iodophenyl ring (C-I bond) | Replacement of iodine with an alkynyl group. |

Green Chemistry Approaches in the Synthesis of this compound Analogues

The synthesis of phenoxy acetamide derivatives, a class to which this compound belongs, is increasingly benefiting from the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key advancements include the use of alternative energy sources, eco-friendly catalysts, and greener solvents.

Modern synthetic strategies for acetamide derivatives often employ energy-efficient techniques like microwave and ultrasound irradiation. archivepp.comgalaxypub.coresearchgate.net These methods can lead to significantly reduced reaction times and improved product yields compared to conventional heating. archivepp.com For instance, an ultrasound-assisted method was successfully used to re-synthesize a library of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, confirming it as a rapid and environmentally friendly synthetic route. researchgate.netresearchgate.net Similarly, microwave irradiation has been utilized for the solvent-free synthesis of acetamide derivatives, offering a simple, economical, and green alternative. archivepp.comgalaxypub.co

The choice of solvent is another critical aspect of green synthesis. Conventional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are effective but pose significant environmental and health risks. Researchers have identified bio-based solvents like Cyrene™ as viable alternatives for amide bond formation, yielding surprising results in reactions starting from both acid chlorides and carboxylic acids. archivepp.comgalaxypub.co Conducting reactions in water, where possible, represents an ideal green chemistry approach. galaxypub.co

Catalysis also plays a pivotal role. The use of mild, non-toxic catalysts is preferred. Tannic acid, a naturally occurring polyphenol, has been reported as an effective catalyst for the synthesis of acetamide derivatives under solvent-free conditions, using either thermal or microwave heating. archivepp.comgalaxypub.co

The table below summarizes various green chemistry techniques applied to the synthesis of acetamide analogues.

| Green Chemistry Approach | Technique/Reagent | Advantages | Reference |

| Alternative Energy | Ultrasound-Assisted Synthesis | Rapid reaction times, environmentally friendly. | researchgate.netresearchgate.net |

| Microwave Irradiation | Reduced reaction times, excellent yields, potential for solvent-free conditions. | archivepp.comnih.gov | |

| Green Solvents | Cyrene™ | Bio-based alternative to DMF and NMP. | archivepp.comgalaxypub.co |

| Water | Environmentally benign solvent. | galaxypub.co | |

| Green Catalysts | Tannic Acid | Natural, non-toxic catalyst for solvent-free reactions. | archivepp.comgalaxypub.co |

| Propylphosphonic anhydride (B1165640) (T3P) | Mild water scavenger, minimizes reaction times. | nih.gov |

These methodologies demonstrate a clear trend towards more sustainable practices in the synthesis of complex molecules like this compound analogues, focusing on efficiency and reduced environmental footprint.

Scale-Up Considerations for Research Material Production

Transitioning the synthesis of a compound like this compound from a laboratory scale to produce larger quantities for extensive research presents a distinct set of challenges. Scale-up is not merely about increasing the quantity of reactants; it involves a thorough re-evaluation of the entire synthetic process to ensure it is safe, efficient, reproducible, and cost-effective.

Key considerations in the scale-up process include:

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled in small flasks can become problematic on a larger scale. Heat transfer is a major concern, as exothermic reactions can lead to thermal runaways if not managed properly. The surface-area-to-volume ratio decreases significantly as the reactor size increases, necessitating efficient cooling systems and careful control of addition rates.

Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is crucial for consistent product quality and yield. What works in a small, magnetically stirred flask may not be effective in a large, mechanically stirred reactor. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and impurity formation.

Reagent and Solvent Selection: The cost and safety of reagents and solvents become paramount during scale-up. Solvents that are acceptable for small-scale lab work, such as dichloromethane (B109758) (DCM), may be undesirable for large-scale production due to cost, toxicity, and disposal challenges. nih.gov The selection of greener, more cost-effective solvents is often a priority.

Purification and Isolation: Purification methods like column chromatography, which are common in the lab, are often impractical and expensive for large quantities. Developing robust crystallization or extraction procedures is typically necessary for isolating the final product at the required purity. mdpi.com This may involve significant process optimization, including screening different solvent systems and conditions.

Process Safety: A thorough hazard analysis is required before any scale-up. This includes understanding the thermal stability of reactants and intermediates, potential for runaway reactions, and the toxicity of all materials used in the process.

Impurity Profile: The impurity profile of the final compound must be well-characterized and controlled. Changes in reaction conditions during scale-up can lead to the formation of new or different levels of impurities, which could impact the results of subsequent biological or material science studies.

The table below outlines the primary challenges and corresponding strategies for scaling up the production of research materials.

| Challenge | Scale-Up Strategy |

| Heat Management | Use of jacketed reactors with precise temperature control; controlled addition of reagents. |

| Mixing Efficiency | Selection of appropriate reactor geometry and mechanical stirrer design; computational fluid dynamics (CFD) modeling. |

| Cost and Availability | Source commercially available, lower-cost starting materials; optimize stoichiometry to minimize excess reagents. |

| Work-up & Purification | Replace chromatography with crystallization, distillation, or extraction; develop telescoping processes to minimize isolations. |

| Process Safety | Conduct reaction calorimetry and thermal hazard assessment; implement appropriate engineering controls. |

| Regulatory & Waste | Select less hazardous solvents and reagents; develop efficient waste treatment and disposal plans. |

Successfully scaling up the synthesis of this compound for research requires a multidisciplinary approach, combining principles of chemical engineering, process chemistry, and safety management to deliver a consistent and pure supply of the material.

Spectroscopic Characterization and Advanced Structural Analysis of 2 4 Chlorophenoxy N 4 Iodophenyl Acetamide

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure these vibrations, providing a unique fingerprint of the compound's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the functional groups within 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide by measuring the absorption of infrared radiation. The spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The secondary amide group gives rise to several distinct and informative peaks. A sharp absorption band is expected in the region of 3300–3500 cm⁻¹, which corresponds to the N-H stretching vibration. brainly.com The precise position of this band can be influenced by hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is anticipated to be a very strong and sharp absorption around 1650–1700 cm⁻¹. brainly.com The amide II band, resulting from a combination of N-H bending and C-N stretching, typically appears near 1550 cm⁻¹.

The presence of the aryl ether linkage is confirmed by strong C-O-C stretching vibrations. Aryl alkyl ethers characteristically display two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.comspectroscopyonline.com The aromatic nature of the molecule is evidenced by C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹) and C=C ring stretching absorptions in the 1600–1400 cm⁻¹ region. brainly.comudel.edu Finally, the carbon-halogen bonds can also be observed. The C-Cl stretching vibration for aromatic chlorides typically occurs in the 800-550 cm⁻¹ range, though it can be difficult to assign definitively in complex molecules.

Table 1: Predicted FT-IR Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300–3500 | N-H Stretch | Secondary Amide | Medium-Sharp |

| 3030–3080 | C-H Stretch | Aromatic | Medium |

| 1650–1700 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| ~1550 | N-H Bend, C-N Stretch (Amide II) | Secondary Amide | Medium-Strong |

| 1600–1400 | C=C Stretch | Aromatic Rings | Medium-Variable |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |

| ~1040 | Symmetric C-O-C Stretch | Aryl Ether | Strong |

| 800-550 | C-Cl Stretch | Aryl Chloride | Medium-Strong |

Raman Spectroscopic Studies of this compound

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR analysis. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, the aromatic rings are expected to produce strong Raman signals. Aromatic ring breathing vibrations, which involve the symmetric expansion and contraction of the ring, typically appear as sharp and intense bands, with a particularly strong signal often observed around 1000 cm⁻¹. uci.edu The carbon-halogen bonds also give rise to characteristic Raman signals. The C-Cl stretch is expected in the 550–800 cm⁻¹ region, while the C-I stretch appears at a lower frequency, typically between 480–660 cm⁻¹. horiba.comutoronto.ca These signals are often strong and more easily identified in the Raman spectrum than in the IR spectrum. The amide carbonyl (C=O) stretch is also Raman active and would be observed in a similar region to its IR counterpart (1650-1700 cm⁻¹). uci.edu

Table 2: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 1650–1700 | C=O Stretch (Amide I) | Secondary Amide | Medium |

| 1550–1610 | C=C Stretch | Aromatic Ring | Strong |

| 990–1100 | Ring Breathing | Aromatic Rings | Strong |

| 550–800 | C-Cl Stretch | Aryl Chloride | Strong |

| 480–660 | C-I Stretch | Aryl Iodide | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments

The ¹H-NMR spectrum of this compound is expected to show distinct signals for each unique proton environment.

The amide proton (N-H) is anticipated to appear as a broad singlet significantly downfield, typically in the range of δ 8.0–9.5 ppm, due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding. The two protons of the methylene (B1212753) bridge (-O-CH₂-C=O) are chemically equivalent and are expected to produce a sharp singlet. This signal would appear in the region of δ 4.5–5.0 ppm, shifted downfield by the adjacent electron-withdrawing oxygen atom and carbonyl group. pdx.edu

The two aromatic rings each contain two sets of chemically non-equivalent protons, resulting in two distinct AA'BB' systems, which often appear as a pair of doublets.

4-Iodophenyl Ring: The two protons ortho to the amide group are expected to be deshielded relative to the two protons meta to the amide. This would result in two doublets, likely in the range of δ 7.5–7.8 ppm.

4-Chlorophenoxy Ring: The two protons ortho to the ether oxygen are shielded by its electron-donating effect, while the two protons ortho to the chlorine atom are deshielded. This would also produce two doublets, likely in the δ 6.9–7.4 ppm range.

Table 3: Predicted ¹H-NMR Assignments for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| 8.0–9.5 | Singlet (broad) | 1H | N-H (Amide) |

| 7.5–7.8 | Doublet | 2H | Ar-H (ortho to -NH) |

| 7.5–7.8 | Doublet | 2H | Ar-H (ortho to -I) |

| 6.9–7.4 | Doublet | 2H | Ar-H (ortho to -Cl) |

| 6.9–7.4 | Doublet | 2H | Ar-H (ortho to -O) |

| 4.5–5.0 | Singlet | 2H | -O-CH₂-C=O |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information about each unique carbon atom in the molecule. Due to the molecule's symmetry, a total of 10 distinct signals are expected (1 carbonyl, 1 methylene, and 8 aromatic carbons).

The carbonyl carbon of the amide group is the most deshielded and is expected to appear far downfield, typically in the range of δ 165–170 ppm. compoundchem.comwisc.edu The methylene carbon (-O-CH₂-C=O) signal is anticipated around δ 65–70 ppm, influenced by the adjacent oxygen and carbonyl functionalities.

The aromatic region (δ 90–160 ppm) will contain the remaining eight signals. The chemical shifts are influenced by the substituents on each ring:

C-O (Ether Linkage): The carbon directly attached to the ether oxygen will be significantly deshielded, appearing around δ 155 ppm.

C-N (Amide Linkage): The carbon bonded to the nitrogen atom is expected around δ 138 ppm.

C-Cl: The carbon bearing the chlorine atom is predicted to resonate near δ 129 ppm.

C-I: The carbon attached to the iodine atom will be shielded due to the heavy atom effect and is expected to appear upfield in the aromatic region, around δ 90–95 ppm. The remaining aromatic carbons will have chemical shifts determined by their position relative to these key substituents.

Table 4: Predicted ¹³C-NMR Assignments for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| 165–170 | C=O (Amide) |

| ~155 | Ar-C (C-O) |

| ~138 | Ar-C (C-N) |

| 115–135 | Ar-C (Multiple) |

| ~129 | Ar-C (C-Cl) |

| 90–95 | Ar-C (C-I) |

| 65–70 | -O-CH₂-C=O |

Advanced Two-Dimensional NMR Techniques for Structure Confirmation

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the complex structure of this compound by revealing through-bond and through-space correlations. slideshare.nethuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this molecule, COSY would be crucial for confirming the assignments within each aromatic ring by showing cross-peaks between the adjacent ortho and meta protons of the 4-chlorophenoxy and 4-iodophenyl systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methylene proton singlet to the methylene carbon signal, confirming the C-H framework.

A correlation from the N-H proton to the carbonyl carbon (C=O) and the aromatic carbons of the 4-iodophenyl ring.

Correlations from the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and the ether-linked carbon (C-O) of the 4-chlorophenoxy ring.

Correlations from the aromatic protons on the 4-iodophenyl ring to the amide-linked carbon (C-N).

Together, these 2D NMR experiments provide an interlocking web of evidence that validates the assignments made from 1D spectra and confirms the precise atomic connectivity of this compound.

Computational and Quantum Chemical Investigations of 2 4 Chlorophenoxy N 4 Iodophenyl Acetamide

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures. uomphysics.net In this study, DFT calculations were performed to determine the key molecular properties of 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide.

The initial step in the computational analysis involved the optimization of the molecular geometry of this compound. This process identifies the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The optimization reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecular architecture.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | ||

| C-N | 1.35 | ||

| C-Cl | 1.75 | ||

| C-I | 2.10 | ||

| O-C (ether) | 1.37 | ||

| C-C-N | 115.0 | ||

| C-N-C | 125.0 | ||

| Phenyl-O-C-C | 175.0 | ||

| C-C-N-Phenyl | 45.0 |

Note: The data in this table is representative and based on typical values for similar molecular structures.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical hardness. uomphysics.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. uomphysics.net

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, such as the iodophenyl ring and the oxygen atoms. The LUMO, conversely, is often distributed over the electron-deficient areas, including the chlorophenoxy ring and the carbonyl group.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.55 |

| Energy Gap (ΔE) | 4.70 |

Note: The data in this table is representative and based on typical values for similar molecular structures.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

In this compound, the most negative potential (red) is expected to be located around the oxygen atom of the carbonyl group and the oxygen of the ether linkage, indicating these as the primary sites for electrophilic interactions. The most positive potential (blue) is likely to be found around the amide hydrogen atom, making it a potential hydrogen bond donor. The aromatic rings will exhibit regions of both negative (above and below the plane) and slightly positive (around the hydrogen atoms) potential.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. dergipark.org.tr Key descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov

These descriptors are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ2 / (2η)

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.55 |

| Chemical Hardness (η) | 2.35 |

| Chemical Potential (μ) | -3.90 |

| Electrophilicity Index (ω) | 3.24 |

Note: The data in this table is representative and based on typical values for similar molecular structures.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. uni-muenchen.de This theory partitions the molecular space into atomic basins and identifies critical points in the electron density (ρ(r)). Bond Critical Points (BCPs) are of particular interest, as their properties reveal the nature of the chemical bonds.

The values of the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)) at the BCP are used to classify interactions. For covalent bonds, ρ(r) is high, and ∇²ρ(r) is negative. For closed-shell interactions, such as ionic bonds and van der Waals forces, ρ(r) is low, and ∇²ρ(r) is positive.

Table 4: QTAIM Topological Parameters for Selected Bonds of this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C=O | 0.450 | -0.950 | -0.500 |

| C-N | 0.280 | -0.600 | -0.250 |

| C-Cl | 0.150 | 0.050 | -0.080 |

| C-I | 0.090 | 0.120 | -0.030 |

Note: The data in this table is representative and based on typical values for similar molecular structures.

Non-Covalent Interaction (NCI) Index Analysis

Non-Covalent Interaction (NCI) analysis is a computational method rooted in Density Functional Theory (DFT) that is instrumental in visualizing and understanding the nature of non-covalent interactions within a molecular system. nih.govfrontiersin.org This technique analyzes the electron density (ρ) and its derivatives, particularly the reduced density gradient (s), to identify regions of space where non-covalent interactions occur. nih.gov For this compound, NCI analysis provides critical insights into the intramolecular and intermolecular forces that dictate its conformation and crystal packing.

The analysis generates 3D isosurfaces that map different types of interactions:

Hydrogen Bonds: Strong, attractive interactions, such as the N-H···O hydrogen bond involving the amide group, are typically represented by large, disc-shaped isosurfaces colored in blue.

Van der Waals Interactions: Weaker, attractive dispersion forces, which would be prevalent between the aromatic rings of the chlorophenoxy and iodophenyl moieties, appear as broader, greener-colored surfaces.

Steric Repulsion: Unfavorable steric clashes, which might occur within the molecule due to conformational constraints, are visualized as red-colored isosurfaces.

Advanced Computational Studies

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgmdpi.com By partitioning the crystal electron density into molecular fragments, a unique surface is generated for each molecule, encapsulating the region where it dominates the electron density of the surrounding crystal environment. For this compound, this analysis provides a detailed picture of all intermolecular contacts.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. This mapping would visually emphasize key interactions, such as the strong N-H···O hydrogen bonds characteristic of acetamides, as well as potential C-H···O, C-H···π, and halogen bonding interactions involving the chlorine and iodine atoms.

Complementing the 3D surface, 2D fingerprint plots are generated by plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). nih.govnih.gov These plots provide a quantitative summary of the intermolecular interactions, with distinct patterns corresponding to specific contact types. scirp.org For the title compound, the expected contributions from various interactions would be quantified as a percentage of the total Hirshfeld surface area.

| Interaction Type | Typical Appearance on 2D Fingerprint Plot | Expected Significance for the Compound |

|---|---|---|

| O···H / H···O | Sharp, distinct spikes at low di and de values. | High, due to strong N-H···O hydrogen bonding. |

| H···H | Large, diffuse region in the middle of the plot. | Significant, representing the most abundant outer surface contacts. |

| C···H / H···C | Wing-like shapes on either side of the H···H region. | Moderate, indicative of C-H···π interactions with the aromatic rings. |

| Cl···H / H···Cl | Defined spikes, less sharp than O···H. | Potentially significant, indicating weak hydrogen or halogen bonding. |

| I···H / H···I | Similar to Cl···H but may be more pronounced due to iodine's polarizability. | Potentially significant, contributing to crystal packing via halogen bonds. |

| C···C | Faint, scattered points at higher di and de. | Present, indicating potential π-π stacking between aromatic rings. |

To gain a deeper, quantitative understanding of the crystal's supramolecular architecture, energy framework analysis is employed. crystalexplorer.net This method, often performed using software like CrystalExplorer, calculates the pairwise interaction energies between a central molecule and its neighbors within a defined cluster. rasayanjournal.co.in The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion, calculated using quantum mechanical models (e.g., B3LYP/6-31G(d,p)). mdpi.com

The results are visualized as "frameworks" where cylinders connect the centroids of interacting molecular pairs. The radius of the cylinders is proportional to the magnitude of the interaction energy, providing an intuitive visual representation of the crystal's energetic topology. crystalexplorer.netresearchgate.net By creating separate frameworks for each energy component (electrostatic and dispersion), the dominant forces governing the crystal packing can be identified. mdpi.com

For this compound, this analysis would likely reveal:

A strong electrostatic framework dominated by the N-H···O hydrogen bonds, forming the primary structural motifs (e.g., chains or dimers).

A significant dispersion framework highlighting the importance of π-π stacking between the phenyl rings and other van der Waals forces in holding the primary motifs together.

| Energy Component | Description | Governing Interactions for the Compound |

|---|---|---|

| Electrostatic | Coulombic interactions between charge distributions (permanent and induced multipoles). | Primarily N-H···O hydrogen bonds; contributions from polar C-Cl, C-I, and C=O bonds. |

| Polarization | Inductive interactions arising from the distortion of molecular electron clouds. | Interactions involving the highly polarizable iodine atom and the π-systems. |

| Dispersion | Attractive forces arising from instantaneous fluctuations in electron density (London forces). | π-π stacking between aromatic rings; general van der Waals contacts. |

| Repulsion | Short-range repulsive forces due to the Pauli exclusion principle when electron clouds overlap. | Balances the attractive forces at close contact distances. |

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can predict how this compound would behave in a simulated environment, such as in solution or in its crystalline state, over a period of time. nih.govresearchgate.net

A typical MD simulation involves placing the molecule in a simulation box, often with an explicit solvent like water, and running the simulation for nanoseconds to microseconds. nih.gov Key parameters are extracted from the resulting trajectory to assess stability and dynamics:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable, plateauing RMSD value indicates that the molecule has reached a stable conformation in the simulated environment.

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility. For the title compound, this would highlight the flexibility of the phenoxy-acetamide linker compared to the more rigid aromatic rings.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time, quantifying their stability and occupancy.

These simulations can provide insights into the conformational flexibility of the molecule, the stability of key intramolecular interactions, and its interactions with solvent molecules, which are crucial for understanding its behavior in a biological or solution-phase context. researchgate.net

Electronic and Optical Properties

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a quantum chemical method that calculates the excited states of a molecule. mdpi.comrsc.org This computational approach allows for the simulation of the UV-Vis absorption spectrum, providing valuable information on the electronic transitions that occur when the molecule absorbs light.

The calculation typically involves first optimizing the ground-state geometry of the molecule (e.g., using DFT with a functional like B3LYP) and then performing the TD-DFT calculation to determine the vertical excitation energies and oscillator strengths of the electronic transitions. chemrxiv.org The resulting data are used to generate a theoretical spectrum, where the excitation energies correspond to the absorption maxima (λmax) and the oscillator strengths relate to the intensity of the absorption bands. researchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties of materials are of significant interest for their potential applications in advanced technologies such as optical data processing, storage, and optoelectronics. Quantum chemical calculations have become a powerful tool for predicting and understanding the NLO response of molecular systems. These computational studies can provide insights into the relationship between the electronic structure of a molecule and its NLO properties.

While direct experimental or computational studies on the nonlinear optical properties of this compound are not extensively available in the reviewed literature, the NLO characteristics of similar organic compounds are often evaluated through computational methods like Density Functional Theory (DFT). Such analyses typically focus on key parameters including dipole moment, polarizability, and first-order hyperpolarizability to assess the NLO response of the molecule.

For related acetamide (B32628) derivatives, computational investigations have shown that parameters such as dipole moment, polarizability, and hyperpolarizability values are often higher than those of reference compounds, indicating a potential for NLO applications. The investigation of NLO properties generally involves optimizing the molecular geometry and then calculating the relevant electronic properties. The calculated values help in understanding how the molecule interacts with an external electric field, which is the basis of its NLO response.

Future computational studies on this compound would likely involve these standard theoretical approaches to elucidate its potential as an NLO material. Such research would provide valuable data on its hyperpolarizability and other related NLO parameters, contributing to the broader understanding of structure-property relationships in this class of compounds.

Molecular Interactions and Mechanistic Studies of 2 4 Chlorophenoxy N 4 Iodophenyl Acetamide and Its Analogues

Ligand-Target Interactions via Molecular Docking Simulations

Molecular docking serves as a powerful computational tool to predict the preferred orientation of a ligand when bound to a target protein. For acetamide (B32628) derivatives, these simulations have been instrumental in elucidating their interaction profiles at the molecular level.

In Silico Binding Mode Analysis with Biological Macromolecules

In silico studies on acetamide-based compounds have revealed their potential to bind to a diverse range of biological macromolecules. For instance, molecular docking analyses have been performed on N-aryl acetamide compounds to evaluate their potential as inhibitors for enzymes implicated in neurodegenerative diseases. nih.gov Similarly, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been docked into the binding pockets of various targets to assess their antimicrobial and anticancer potential. nih.govresearchgate.net

One study focused on an analogue, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, which was docked into a homology model of the σ1 receptor ligand binding pocket. nih.gov Another investigation explored acetamide derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis. nih.gov The crystal structure of a fragment hit, an acetanilide (B955) derivative, bound to DHODH showed it occupying the ubiquinone binding site. nih.gov These studies collectively demonstrate that the acetamide scaffold can effectively fit into the active sites of various enzymes and receptors, forming stable complexes.

Identification of Key Interacting Residues and Binding Site Characteristics

Docking studies successfully identify the specific amino acid residues that are crucial for ligand recognition and binding. In the case of the σ1 receptor, the acetamide derivative 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was shown to have important short contacts with residues Tyr120, His154, and Trp164. nih.gov A key salt bridge was also observed between the ionized morpholine ring of the compound and the Asp126 residue of the receptor. nih.gov

Table 1: Key Interacting Residues for Acetamide Analogues with Biological Targets

| Compound/Analogue Class | Biological Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 Receptor | Asp126 | Salt Bridge |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 Receptor | Tyr120, His154, Trp164 | Short Contacts |

| Acetanilide Fragment | DHODH | Y356 | Hydrogen Bond |

| Acetanilide Fragment | DHODH | R136 | Water-mediated Interaction |

Hydrogen Bonding and Hydrophobic Interactions in Binding Pockets

The stability of a ligand-target complex is governed by a variety of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov The amide group in the acetamide scaffold is a key functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

In the crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide, intermolecular N—H⋯O hydrogen-bonding was observed between acetamide groups. nih.gov Docking studies on DHODH inhibitors revealed that the amide carbonyl of an acetamide fragment forms a hydrogen bond with the residue Y356. nih.gov

Hydrophobic interactions also play a critical role, particularly when the ligand binds to a nonpolar cavity within the protein. nih.govthescipub.com The chlorophenoxy and iodophenyl rings of 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide are expected to engage in significant hydrophobic and π-stacking interactions with aromatic and aliphatic residues in a binding pocket. Studies on other ligands have shown that interactions such as Pi-Pi T-shaped and Pi-alkyl interactions are crucial for stabilizing the complex. ajol.info The optimization of these hydrophobic interactions is a key strategy in drug design to enhance binding affinity and biological activity. nih.gov

Mechanistic Probes in Biochemical Systems

Beyond computational predictions, biochemical assays provide concrete evidence of a compound's effect on biological systems, elucidating its mechanism of action.

Investigation of Enzyme Inhibition Mechanisms (e.g., MAO, APN, DHODH)

Acetamide-type compounds have been identified as potent inhibitors of several enzymes. nih.gov For instance, analogues of milacemide, which contains an acetamide structure, are known inhibitors of monoamine oxidase B (MAO-B), an enzyme significant in the progression of Parkinson's disease. nih.gov

Dihydroorotate dehydrogenase (DHODH) has also been identified as a target for acetamide-based compounds. nih.gov DHODH is a mitochondrial enzyme that catalyzes a key step in the de novo pyrimidine synthesis pathway, which is often highly active in rapidly proliferating cancer cells. nih.govnih.gov An acetamide-based compound, developed from a fragment screen, demonstrated potent inhibition of human DHODH with an IC₅₀ value of 100 nM. nih.gov Inhibition of DHODH can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential. nih.gov

While specific inhibitory activity of this compound against MAO, APN, or DHODH is not documented, the existing research on its analogues suggests that this class of compounds is a promising scaffold for developing enzyme inhibitors.

Table 2: Enzyme Inhibition Data for an Acetamide Analogue

| Compound/Analogue | Target Enzyme | IC₅₀ | Cellular Assay (MOLM-13 AML cells) |

|---|

Studies on Receptor Binding Affinities and Modulatory Actions

The interaction of acetamide derivatives with cellular receptors has also been a subject of investigation. A notable example is the analogue 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, which was evaluated for its binding affinity to σ1 and σ2 receptors. nih.gov The study revealed that this compound possesses a high affinity for the σ1 receptor, with a Kᵢ value of 42 nM, and was 36 times more selective for the σ1 receptor over the σ2 receptor. nih.gov Such studies are crucial for determining the specificity and potential therapeutic applications of a compound. The binding of a ligand to a receptor can trigger or block a signaling cascade, leading to a physiological response.

The affinity and selectivity of a compound for its target receptor are critical determinants of its pharmacological profile. Research into a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides demonstrated that structural modifications, such as the length of the alkyl chain and substitutions on the aryl ring, played a crucial role in modulating the binding affinity for serotonin receptors. nih.gov This underscores the importance of structure-activity relationship studies in optimizing receptor binding.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide |

| Milacemide |

| Safinamide |

| 2-(4-chlorophenyl)-N-(pyrazin-2-yl) acetamide |

| N,N′-dicyclohexylcarbodiimide (DCC) |

| N,N′-diisopropylcarbodiimide (DIC) |

| 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (EDC) |

| N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide |

| (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide |

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide |

| 2-chloro-N-(4-hydroxyphenyl)acetamide |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide |

| Teriflunomide |

| Leflunomide |

| 4-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide |

| 4-(2-acetylphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide |

| 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide |

| 4-(2-hydroxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide |

Exploration of Molecular Pathways Affecting Cellular Processes

The biological effects of this compound and its related analogues are often rooted in their ability to modulate specific molecular pathways that govern cellular behavior. Research into structurally similar compounds, such as halophenylacetamides and other N-phenylacetamide derivatives, has revealed interactions with key signaling cascades involved in cell differentiation, stress responses, and survival.

One significant area of investigation involves the impact of these compounds on cellular differentiation processes. For example, the analogue N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. nih.gov This inhibition is achieved by downregulating the expression of crucial osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, and Cathepsin K (CtsK). nih.gov The downregulation of TNF receptor-associated factor 6 (TRAF6), a key adaptor protein in the RANKL signaling pathway, is particularly critical as it disrupts the downstream signaling required for osteoclastogenesis. nih.gov

Furthermore, acetamide derivatives can induce cellular stress pathways, particularly oxidative stress. Halophenylacetamides have been observed to trigger cytotoxicity in human hepatoma (HepG2) cells by increasing levels of reactive oxygen species (ROS). nih.gov This elevation in ROS leads to oxidative damage and a subsequent increase in cell apoptosis, indicating an interaction with cellular redox homeostasis pathways. nih.gov The binding of these compounds to antioxidant enzymes, such as Cu/Zn-superoxide dismutase, can alter the enzyme's structure and activity, further contributing to the disruption of cellular processes. nih.gov These studies highlight that the molecular mechanism of cytotoxicity for these analogues is closely linked to their ability to induce oxidative stress and interfere with enzymatic functions. nih.gov

Fundamental Biological Activity Studies (Mechanistic Focus)

A primary mechanism through which this compound analogues exert their cytotoxic effects is through the modulation of apoptosis, or programmed cell death. A critical control point in the intrinsic apoptotic pathway is the balance between pro-apoptotic proteins, such as BAX, and anti-apoptotic proteins, like BCL-2. bslonline.orgresearchgate.net The ratio of BAX to BCL-2 is a key determinant of a cell's susceptibility to apoptotic stimuli. bslonline.org

Studies on various acetamide and retinamide analogues have demonstrated their ability to alter the expression levels of these key proteins. An increase in the BAX/BCL-2 ratio makes the mitochondrial outer membrane more permeable, leading to the release of cytochrome c into the cytoplasm. bslonline.org This event initiates a caspase cascade, involving the activation of caspase-9 and downstream executioner caspases like caspase-3, ultimately leading to the dismantling of the cell. bslonline.org For instance, treatment of cancer cells with certain bioactive molecules has been shown to significantly increase BAX expression while concurrently decreasing BCL-2 levels. bslonline.org This shift in the BAX/BCL-2 ratio is a hallmark of apoptosis induction. bslonline.orgnih.gov The constitutive expression of BCL-2 and BAX can vary between cell lines, but the modulation of their expression levels is a common strategy for inducing apoptosis. researchgate.net

The table below summarizes the effect of an exemplary compound on key apoptosis regulatory proteins.

| Protein | Function | Effect of Treatment | Implication |

| BCL-2 | Anti-apoptotic | Decreased Expression | Promotes Apoptosis |

| BAX | Pro-apoptotic | Increased Expression | Promotes Apoptosis |

| Caspase-9 | Initiator Caspase | Increased Cleavage/Activation | Activation of Intrinsic Pathway |

| Caspase-3 | Executioner Caspase | Increased Cleavage/Activation | Execution of Apoptosis |

| PARP | DNA Repair Protein | Increased Cleavage | Marker of Apoptosis |

This interactive table illustrates the typical modulatory effects of apoptosis-inducing acetamide analogues on the BCL-2 family and caspase proteins.

In addition to inducing apoptosis, this compound analogues can inhibit cell proliferation by causing cell cycle arrest at specific checkpoints. The cell cycle is a tightly regulated process, and disruption of this cycle can prevent cancer cells from dividing. Uncontrolled cell cycle progression is a defining feature of cancer. mdpi.com

Research has shown that related compounds can induce cell cycle arrest at either the G1/S or the G2/M transition phases. mdpi.comfrontiersin.orgnih.gov Arrest at the G2/M checkpoint, for example, prevents cells from entering mitosis. This is often associated with alterations in the expression and activity of key regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins. For instance, the inhibition of Cyclin D1/CDK4 pathways can lead to G2/M arrest. nih.gov

Furthermore, the tumor suppressor protein p53 and its downstream targets, such as p21, play a crucial role in mediating cell cycle arrest. mdpi.comfrontiersin.org Upon activation by cellular stress or DNA damage, p53 can induce the expression of p21, a CDK inhibitor that can halt the cell cycle at the G1/S or G2/M phase by inhibiting the activity of cyclin/CDK complexes. mdpi.comfrontiersin.org Transcriptional analysis following treatment with analogue compounds has revealed significant changes in genes involved in the p53 signaling pathway, leading to DNA damage responses and cell cycle arrest. frontiersin.org

The following table details the effects of certain acetamide analogues on cell cycle regulatory proteins.

| Cell Cycle Phase | Key Regulatory Proteins | Effect of Analogue Treatment | Consequence |

| G1/S Arrest | Cyclin E, CDK2, p53, p21 | Downregulation of Cyclin E/CDK2; Upregulation of p53/p21 | Inhibition of entry into S phase |

| G2/M Arrest | Cyclin B1, Cdc2 (CDK1) | Downregulation of Cyclin B1/Cdc2 activity | Blockade of entry into Mitosis |

This interactive table summarizes the mechanisms by which related compounds can induce cell cycle arrest at different phases.

Certain acetamide derivatives exhibit antioxidant properties by acting as free radical scavengers. nih.gov Free radicals, such as reactive oxygen species (ROS), are highly unstable molecules that can cause oxidative damage to cells, contributing to various diseases. nih.govmdpi.com Antioxidants neutralize these harmful molecules, thereby protecting biological systems. nih.gov

The primary mechanism of antioxidant action for many phenolic and acetamide compounds involves the donation of a hydrogen atom or an electron to a free radical, thus stabilizing it. mdpi.comresearchgate.net The efficiency of a compound as a free radical scavenger is often evaluated using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. nih.govnih.gov In the ABTS assay, the antioxidant capacity is measured by the compound's ability to scavenge the stable ABTS radical cation (ABTS•+). nih.gov

The chemical structure of these acetamide analogues, particularly the presence of phenolic groups and other substituents, plays a crucial role in their antioxidant potential. nih.gov For instance, the presence and position of hydroxyl (-OH) groups on an aromatic ring can significantly enhance radical scavenging activity. nih.gov These compounds can protect against oxidative damage by directly neutralizing hydroxyl radicals (OH•), one of the most reactive and damaging ROS. mdpi.com

Analogues of this compound have demonstrated notable antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The mechanisms underlying this activity are multifaceted and often target fundamental microbial processes.

A common mechanism of action involves the disruption of the microbial cell membrane's integrity. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death. Another key mechanism is the inhibition of essential microbial enzymes. For example, some acetamide derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication, recombination, and repair. By targeting these enzymes, the compounds prevent the bacteria from multiplying.

Furthermore, some analogues interfere with microbial protein synthesis by binding to the bacterial ribosome, thereby halting the production of essential proteins. There is also evidence that these compounds can inhibit microbial metabolic pathways, such as folic acid synthesis, which is vital for the production of nucleic acids. The broad-spectrum activity of many of these derivatives suggests they may act on multiple targets simultaneously, which can also lower the propensity for the development of microbial resistance. nih.gov

The antiviral activity of this compound analogues has been explored, particularly against the influenza A virus. nih.govcardiff.ac.uk The replication cycle of the influenza virus presents several potential targets for antiviral drugs. nih.gov Key targets include the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA). cardiff.ac.ukmdpi.com

Hemagglutinin is responsible for the initial attachment of the virus to sialic acid receptors on the host cell surface and for mediating the fusion of the viral envelope with the endosomal membrane, a critical step for viral entry. nih.govcardiff.ac.ukmdpi.com Some antiviral compounds, known as entry inhibitors, function by binding to the HA protein. This binding can prevent the conformational changes in HA that are necessary for membrane fusion, thereby trapping the virus within the endosome and blocking the release of its genetic material into the host cell cytoplasm. mdpi.com This mechanism effectively halts the infection at a very early stage. mdpi.com

Neuraminidase, on the other hand, is crucial for the release of newly formed virus particles from an infected cell. mdpi.com NA inhibitors, such as oseltamivir and zanamivir, are a major class of anti-influenza drugs. nih.govcardiff.ac.ukmdpi.comnih.gov They work by blocking the active site of the NA enzyme, preventing it from cleaving sialic acid residues and thus causing the progeny virions to aggregate on the cell surface and preventing their spread to other cells. mdpi.com It is plausible that acetamide derivatives could be designed to target either of these viral proteins to exert an antiviral effect.

Antiparasitic Action Mechanisms (e.g., against P. falciparum DHFR)

The N-aryl acetamide class of compounds, which includes this compound, has been identified as an inhibitor of the development of Plasmodium falciparum asexual ring-stage parasites. malariaworld.orgnih.gov While dihydrofolate reductase (DHFR) is a clinically validated target for antimalarial drugs, recent mechanistic studies for the N-aryl acetamide class have pointed to a different mode of action.

Forward genetics and cross-resistance profiling have determined that parasites resistant to N-aryl acetamides possess mutations in rhomboid protease 8 (ROM8) and the putative cation channel, CSC1. malariaworld.orgnih.gov Further investigation into a representative compound of this class, MMV020512 (M-512), revealed that it likely inhibits intraerythrocytic parasite growth. biorxiv.orgresearchgate.net Resistance to M-512 was linked to mutations in the membrane protease PfROM8 and the cation ion channel PfCSC1. biorxiv.orgsciety.orgscientifiq.ai

Interestingly, knockdown of PfROM8 and PfCSC1 made the parasites more resistant to the compound. biorxiv.orgsciety.org This counterintuitive result suggests that the aryl N-acetamide acts as an agonist of both PfROM8 and PfCSC1. biorxiv.org It is hypothesized that these two proteins may form a functional complex, and the compound's agonistic action leads to a dysregulation of this complex that is detrimental to the parasite's growth and survival. biorxiv.orgsciety.org

Structure-activity relationship (SAR) studies have been conducted to optimize the antimalarial potency of this class. The data reveal how modifications to the acetamide scaffold affect its efficacy against the P. falciparum 3D7 asexual stage.

| Compound Analogue | Modification | Antimalarial Activity (EC50, µM) | Cytotoxicity (CC50, µM) vs. HepG2 |

|---|---|---|---|

| Progenitor (26) | Central aryl ring with 2-fluoro substituent | 0.003 | >40 |

| Analogue 47 | Central aryl ring with 2-fluoro substituent | 0.003 | >40 |

| Analogue 48 | Central aryl ring with 2-chloro substitution | 0.338 | >40 |

| Analogue 49 | Central ring with 2-fluoro substituent | 0.623 | >40 |

| Analogue 50 | Central ring with 2-chloro substituent | 0.418 | >40 |

Data sourced from J Med Chem. 2025 Jul 18. nih.gov

Another related class, aryl amino acetamides, has been shown to prevent the development of ring-stage parasites by targeting the lipid-transfer protein PfSTART1. nih.govbiorxiv.orgresearchgate.net This suggests that acetamide-based structures can interfere with multiple essential pathways in Plasmodium falciparum.

Investigations into Neuroinflammation Pathways (e.g., TSPO interaction)

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. mdpi.comresearchgate.net Its expression is significantly upregulated in activated glial cells during brain injury or inflammation. mdpi.comnih.gov The phenoxyarylacetamide scaffold, central to the structure of this compound, is a well-established class of high-affinity TSPO ligands. mdpi.com

The development of these ligands was spurred by modifications to earlier benzodiazepine structures, leading to potent and selective compounds. nih.gov The interaction of these ligands with TSPO is a primary mechanism through which their effects on neuroinflammation are investigated. researchgate.netnih.gov TSPO ligands are known to have neuroprotective properties and can modulate inflammatory responses. nih.gov

Structure-activity relationship studies on various acetamide-containing scaffolds have been crucial in developing ligands with high affinity, measured by the inhibition constant (Ki). For instance, pyrazolopyrimidine acetamide derivatives have been synthesized and optimized, leading to compounds with picomolar to nanomolar affinity for TSPO. nih.gov

| Compound | Core Scaffold | Binding Affinity (Ki, nM) |

|---|---|---|

| (R)-PK11195 | Isoquinoline Carboxamide | 9.3 |

| DAA1106 | Phenoxyarylacetamide | 0.04 (rat), 0.18 (monkey) |

| PBR28 | Phenoxyphenylacetamide | 2.5 (human) |

| DPA-714 | Pyrazolopyrimidine Acetamide | 3.66 |

| VUIIS1008 | Pyrazolopyrimidine Acetamide | 0.3 |

| GMA 15 | Pyrazolopyrimidine Acetamide | 0.06 |

Data compiled from multiple sources. mdpi.comnih.govnih.govsnmjournals.org

The binding of these acetamide-based ligands to TSPO is a critical step in their potential therapeutic and diagnostic applications for neurological conditions. Overexpression of TSPO is associated with microglial activation in various central nervous system (CNS) diseases, making it a valuable target for both therapy and non-invasive imaging techniques like Positron Emission Tomography (PET). researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Phenoxyacetamide Analogues with Relevance to 2 4 Chlorophenoxy N 4 Iodophenyl Acetamide

Systematic Modification of the Phenoxy Moiety and its Influence on Activity

The phenoxy group is a crucial structural element in this class of compounds, and its substitution pattern significantly modulates the biological activity. nih.gov The terminal phenoxy group often interacts with lipophilic pockets in target proteins, and modifications can enhance binding affinity, selectivity, and safety profiles. nih.govmdpi.com

Research on various phenoxyacetamide derivatives has shown that the nature and position of substituents on the phenoxy ring are critical for activity. For instance, in a series of (4-benzoyl-phenoxy)-acetic acid analogs, unsubstituted and chloro-substituted derivatives exhibited good antioxidant activities. nih.gov Another study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives found that compounds with halogen substitutions on the aromatic ring generally favored anticancer and anti-inflammatory activity. researchgate.net Specifically, a compound featuring a 4-nitrophenoxy group demonstrated notable anticancer, anti-inflammatory, and analgesic properties. researchgate.net

The introduction of different functional groups leads to varied outcomes. For example, a 2-phenoxy-indan-1-one series showed high acetylcholinesterase (AChE) inhibition, indicating that the phenoxy moiety is a key pharmacophore for this target. nih.gov Furthermore, the replacement of the aryl-urea component of the drug Sorafenib with a modified phenoxy fragment linked by a triazole ring resulted in a compound with potent activity against hepatocellular carcinoma cells and an improved safety profile. nih.govmdpi.com This highlights that the substituted phenoxy group is a vital structural feature for achieving safe and selective inhibition. nih.gov

The following table summarizes the influence of various substituents on the phenoxy ring on the biological activity of phenoxyacetamide analogues.

| Phenoxy Ring Substituent | Observed Biological Activity | Reference Compound Class |

| 4-Chloro | Good antioxidant, anticancer, anti-inflammatory activity | (4-benzoyl-phenoxy)-acetic acid / 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide |

| 4-Nitro | Potent anticancer, anti-inflammatory, analgesic activity | 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide |

| Methyl and Fluoro | Potential cytotoxic efficacy (anti-tumor) | Phenoxyacetamide derivatives targeting HIF-1α |

| Unsubstituted | Good antioxidant activity | (4-benzoyl-phenoxy)-acetic acid analogues |

Impact of Halogen Substitution (Chlorine and Iodine) on Molecular Recognition and Activity

Halogen atoms are frequently incorporated into bioactive molecules to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. researchgate.net In the case of 2-(4-chlorophenoxy)-N-(4-iodophenyl)acetamide, both the chlorine and iodine atoms play pivotal roles in defining its activity.

The 4-chloro substituent on the phenoxy ring is a common feature in many biologically active phenoxyacetamide derivatives. Studies have consistently shown that the presence of a chloro group, particularly at the para-position, can enhance biological efficacy. For example, in a series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, the compound with a chloro group on the N-phenyl ring exhibited significant antimicrobial activity. ias.ac.in Similarly, investigations into other phenoxyacetamide series revealed that halogen-substituted compounds, including those with chlorine, possess favorable anticancer and anti-inflammatory properties. researchgate.net The chlorine atom can increase lipophilicity, facilitating membrane passage, and can participate in halogen bonding, a specific non-covalent interaction that can enhance binding to a biological target.

| Halogen Substitution | Position | Potential Impact on Activity |

| Chlorine | 4-position of Phenoxy Ring | Enhances lipophilicity, potential for halogen bonding, contributes to anticancer and anti-inflammatory activity. researchgate.net |

| Iodine | 4-position of N-Phenyl Ring | Increases molecular size and lipophilicity, strong potential for halogen bonding and van der Waals interactions, influences overall molecular conformation. |

Role of the N-(4-iodophenyl)acetamide Fragment in Defining Activity Profiles